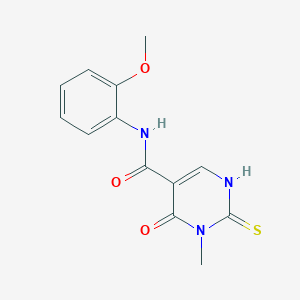

![molecular formula C13H13NO B6496323 3-[(2-methylphenoxy)methyl]pyridine CAS No. 802887-47-4](/img/structure/B6496323.png)

3-[(2-methylphenoxy)methyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(2-methylphenoxy)methyl]pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One common method involves the reaction of acrolein with ammonia, which forms a pyridine ring . Another method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The specific synthesis process for “3-[(2-methylphenoxy)methyl]pyridine” might involve similar reactions, but the exact process isn’t available in the sources I found.Molecular Structure Analysis

The molecular structure of “3-[(2-methylphenoxy)methyl]pyridine” would be similar to that of pyridine, with additional functional groups attached to the pyridine ring. Pyridine itself is a six-membered ring with five carbon atoms and one nitrogen atom . The exact molecular structure of “3-[(2-methylphenoxy)methyl]pyridine” isn’t available in the sources I found.Scientific Research Applications

Flow Synthesis of 2-Methylpyridines

This compound could be used in the flow synthesis of 2-methylpyridines . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Anti-Inflammatory Agents

The structurally related molecule 3-isopropoxy-5-methoxy- N - (1 H -1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide has reported anti-inflammatory activity . Therefore, “3-[(2-methylphenoxy)methyl]pyridine” might also have potential as an anti-inflammatory agent.

Heterocyclic Pyrimidine Scaffolds

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Given the structural similarity, “3-[(2-methylphenoxy)methyl]pyridine” might be used in the synthesis of heterocyclic pyrimidine scaffolds, which have diverse therapeutic potentials .

Antimicrobial Activity

Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial . Therefore, “3-[(2-methylphenoxy)methyl]pyridine” might also have potential antimicrobial activity.

Oxidation Reactions

The generation of 2-methylpyridine has been shown to be a byproduct of the oxidation of DMSO/EtOH by H 2 O 2 mediated by [Fe II (O 2 CCF 3) 2 (py) 4] in pyridine(py)/trifluoroacetic acid (TFA) under argon, via the formation of pyridine-trapped alkyl radicals . Therefore, “3-[(2-methylphenoxy)methyl]pyridine” might be used in similar oxidation reactions.

Pyridinium Salts

Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . Given the structural similarity, “3-[(2-methylphenoxy)methyl]pyridine” might be used in the synthesis of pyridinium salts.

Mechanism of Action

Target of Action

A structurally similar compound, 4-[(5-methoxy-2-methylphenoxy)methyl]pyridine, has been found to interact with hemoglobin subunit alpha and hemoglobin subunit beta . These proteins play a crucial role in oxygen transport in the body.

Mode of Action

This interaction could potentially alter the protein’s conformation, affecting its ability to bind oxygen and subsequently influencing oxygen transport .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2-methylphenoxy)methyl]pyridine. For instance, temperature can affect the rate of biodegradation of pyridine derivatives . .

properties

IUPAC Name |

3-[(2-methylphenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWKXJBUJQJULZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methylphenoxy)methyl]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B6496247.png)

![N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6496250.png)

![5-cyclopropyl-N-(5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6496268.png)

![3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B6496269.png)

![N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6496274.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6496281.png)

![2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6496287.png)

![1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine](/img/structure/B6496298.png)

![1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine](/img/structure/B6496300.png)

![3-cyclopentyl-N-[(furan-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6496306.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6496309.png)

![8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496335.png)